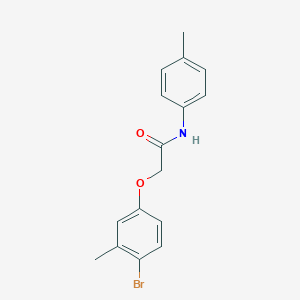
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the class of compounds known as phenoxyacetamides, which have been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. In
Wirkmechanismus
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators such as prostaglandins. 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation and is involved in the production of prostaglandins that contribute to pain and inflammation.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been shown to reduce fever in animal models of pyrexia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide in lab experiments is its selectivity for COX-2 inhibition, which reduces the risk of unwanted side effects associated with non-selective COX inhibitors. However, one limitation is that 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has not been extensively studied in humans, so its safety and efficacy in human subjects is not well established.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide. One area of interest is the development of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide analogs with improved potency and selectivity for COX-2 inhibition. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide in human subjects. Finally, 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide may have potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and oxidative stress.
Synthesemethoden
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide involves the reaction of 4-bromo-3-methylphenol with 4-methylphenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. This method has been optimized to produce high yields of pure 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and pain. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
Produktname |
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide |
|---|---|
Molekularformel |
C16H16BrNO2 |
Molekulargewicht |
334.21 g/mol |
IUPAC-Name |
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-5-13(6-4-11)18-16(19)10-20-14-7-8-15(17)12(2)9-14/h3-9H,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
XHYGMNLDHYAZRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)
![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)

![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)
![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)
